

The Chemical and Biological Profile of MC 1046: A Technical Guide

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Compound of Interest

Compound Name: MC 1046

Cat. No.: B10800510

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Introduction

MC 1046, also known as Calcipotriol Impurity A or 24-Oxo Calcipotriol, is a key metabolite of the synthetic vitamin D3 analog, Calcipotriol. Calcipotriol is a well-established therapeutic agent for the topical treatment of psoriasis, exerting its effects by modulating keratinocyte proliferation and differentiation. As a significant impurity and active metabolite, a thorough understanding of the chemical structure, biological activity, and analytical characterization of **MC 1046** is crucial for researchers in dermatology, drug development professionals working on vitamin D analogs, and scientists investigating the vitamin D receptor (VDR) signaling pathway. This technical guide provides a comprehensive overview of **MC 1046**, including its chemical properties, mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation.


Chemical Structure and Properties

MC 1046 is the 24-keto derivative of Calcipotriol. Its chemical structure is characterized by the seco-steroid backbone of vitamin D3, with key modifications in the side chain that enhance its therapeutic profile while minimizing systemic side effects.

Chemical Name (IUPAC): (1R,3S,5Z)-5-[2-[(1R,7aS)-1-[(E,2R)-5-cyclopropyl-5-oxopent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylenecyclohexane-1,3-diol

Synonyms: Calcipotriol Impurity A, 24-Oxo Calcipotriol

Image of the chemical structure of **MC 1046**:

 alt text

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C27H38O3	[1][2][3]
Molecular Weight	410.59 g/mol	[1][3]
CAS Number	126860-83-1	[1][2][3]
Appearance	White to off-white solid	Commercially available standards
Solubility	Soluble in organic solvents such as DMSO, ethanol, and methanol.	[4]

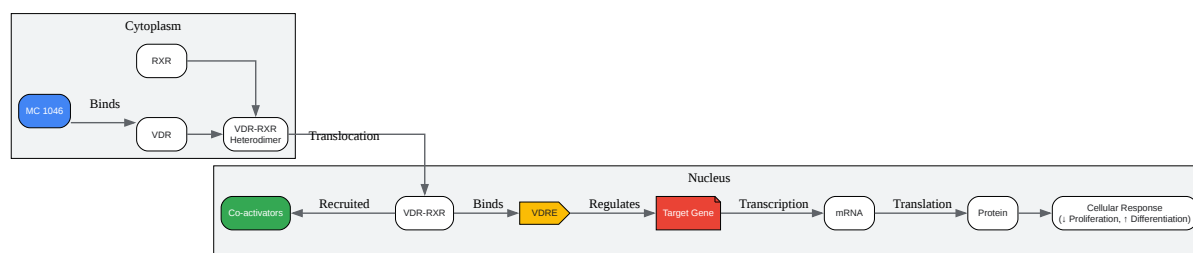
Biological Activity and Mechanism of Action

MC 1046, as a metabolite of Calcipotriol, is a ligand for the Vitamin D Receptor (VDR), a nuclear hormone receptor that plays a pivotal role in regulating gene expression. The biological activity of **MC 1046** is intrinsically linked to its interaction with the VDR.

Vitamin D Receptor (VDR) Signaling Pathway

The canonical VDR signaling pathway is initiated by the binding of a ligand, such as Calcipotriol or its metabolites, to the VDR in the cytoplasm. This binding event induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding recruits a complex of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.

The genes regulated by the VDR are involved in a wide array of cellular processes, including calcium homeostasis, immune response, and, most relevant to psoriasis, cell proliferation and differentiation. In keratinocytes, VDR activation inhibits proliferation and promotes terminal differentiation, thereby normalizing the abnormal epidermal cell turnover characteristic of psoriatic lesions.



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Caption: Vitamin D Receptor (VDR) Signaling Pathway for **MC 1046**.

Binding Affinity and Potency

While it is established that **MC 1046** is a ligand for the VDR, quantitative data on its binding affinity (e.g., K_i or IC_{50} values) are not readily available in the public domain. However, it is generally reported that the metabolites of Calcipotriol are less potent than the parent compound in activating the VDR. This reduced potency is a key factor in the favorable safety profile of topical Calcipotriol, as the systemic absorption of the parent drug and its subsequent conversion to metabolites like **MC 1046** result in a lower risk of hypercalcemia.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **MC 1046** and for key experiments to evaluate its biological activity. These protocols are intended as a guide for researchers and may require optimization based on specific laboratory conditions and reagents.

Synthesis of MC 1046 (24-Oxo Calcipotriol)

The synthesis of **MC 1046** can be achieved through the oxidation of the C-24 hydroxyl group of Calcipotriol. While specific, detailed protocols for the synthesis of **MC 1046** are not extensively published, a general procedure based on standard organic chemistry techniques can be proposed. A patent for the synthesis of a related calcipotriol impurity provides a basis for this protocol.

Reaction Scheme:

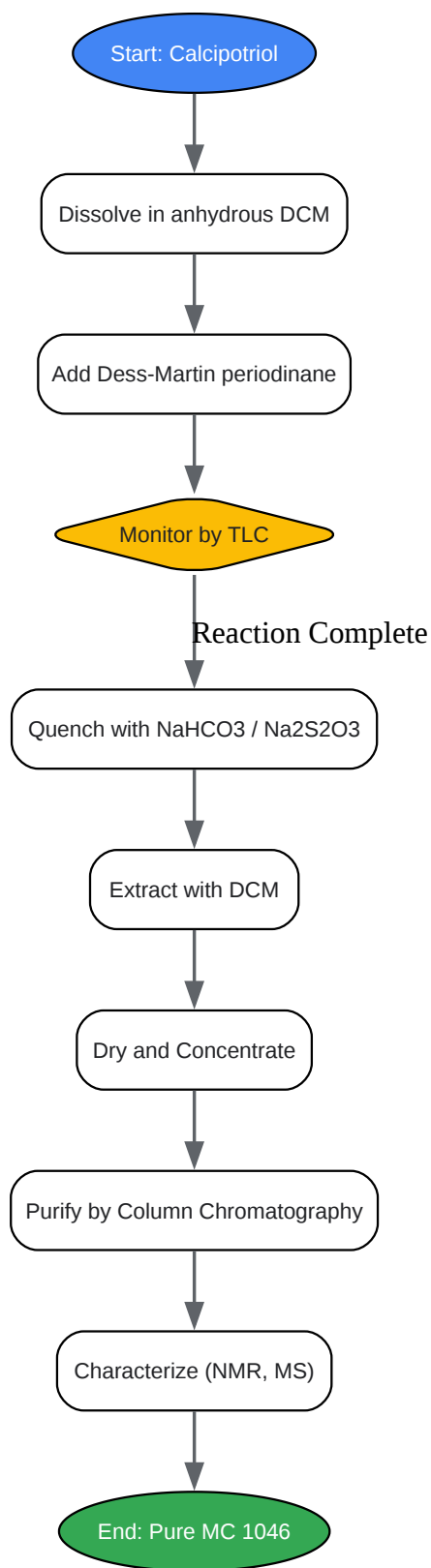
Calcipotriol --[Oxidizing Agent]--> **MC 1046** (24-Oxo Calcipotriol)

Materials:

- Calcipotriol
- Dess-Martin periodinane (DMP) or other mild oxidizing agent (e.g., pyridinium chlorochromate (PCC))
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
- Magnesium sulfate (MgSO₄), anhydrous
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

- **Dissolution:** Dissolve Calcipotriol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
- **Oxidation:** To the stirred solution, add Dess-Martin periodinane (1.5 equivalents) portion-wise at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
- **Extraction:** Stir the mixture vigorously for 15-20 minutes. Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **MC 1046**.
- **Characterization:** Confirm the identity and purity of the synthesized **MC 1046** using analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.



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